molecular formula C15H25N3O2 B4438811 N-(2-furylmethyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea

N-(2-furylmethyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea

Cat. No. B4438811
M. Wt: 279.38 g/mol
InChI Key: XOBVSPVVNIKZFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea, also known as U-62066, is a selective and potent κ-opioid receptor agonist. It was first synthesized in the early 1990s and has since been used extensively in scientific research to better understand the role of κ-opioid receptors in various physiological and biochemical processes.

Mechanism of Action

N-(2-furylmethyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea acts as a selective κ-opioid receptor agonist, binding specifically to these receptors in the brain and other tissues. Activation of κ-opioid receptors by N-(2-furylmethyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea leads to the inhibition of neurotransmitter release and the modulation of various signaling pathways, resulting in the observed physiological and biochemical effects.
Biochemical and physiological effects:
N-(2-furylmethyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea has been shown to have analgesic effects in various animal models of pain, including thermal and mechanical stimuli. It has also been shown to have antidepressant effects in animal models of depression, as well as anti-inflammatory effects in models of inflammation. N-(2-furylmethyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea has also been shown to affect gastrointestinal function and blood pressure regulation.

Advantages and Limitations for Lab Experiments

N-(2-furylmethyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea is a potent and selective κ-opioid receptor agonist, making it a useful tool for studying the role of these receptors in various physiological and biochemical processes. However, it is important to note that N-(2-furylmethyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea may have off-target effects on other receptors or signaling pathways, and caution should be taken when interpreting experimental results.

Future Directions

There are several potential future directions for research involving N-(2-furylmethyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea. One area of interest is the role of κ-opioid receptors in addiction and substance abuse, as N-(2-furylmethyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea has been shown to have effects on drug-seeking behavior in animal models. Another potential area of research is the development of novel therapeutics targeting κ-opioid receptors for the treatment of pain, depression, and other conditions. Additionally, further studies are needed to better understand the molecular mechanisms underlying the observed effects of N-(2-furylmethyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea on various physiological and biochemical processes.

Scientific Research Applications

N-(2-furylmethyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea has been used extensively in scientific research to better understand the role of κ-opioid receptors in various physiological and biochemical processes. It has been shown to have analgesic, antidepressant, and anti-inflammatory effects, as well as effects on gastrointestinal function and blood pressure regulation.

properties

IUPAC Name

1-(furan-2-ylmethyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O2/c1-14(2)8-11(9-15(3,4)18-14)17-13(19)16-10-12-6-5-7-20-12/h5-7,11,18H,8-10H2,1-4H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOBVSPVVNIKZFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)NCC2=CC=CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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